molecular formula C21H15N3O4S B2582767 2-(naphthalen-1-yloxy)-N-(5-(4-nitrophenyl)thiazol-2-yl)acetamide CAS No. 868212-98-0

2-(naphthalen-1-yloxy)-N-(5-(4-nitrophenyl)thiazol-2-yl)acetamide

Cat. No.: B2582767
CAS No.: 868212-98-0
M. Wt: 405.43
InChI Key: ZPHLSWVWKJAKMD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the appropriate precursors. The exact method would depend on the specific structure of the compound. Typically, reactions involving formation of the thiazole ring or the attachment of the nitrophenyl group could be involved .


Chemical Reactions Analysis

The reactivity of this compound would depend on its exact structure. The nitro group is typically quite reactive and could undergo various reduction reactions. The thiazole ring might also participate in various reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties such as melting point, boiling point, solubility, and stability would need to be determined experimentally. Computational methods could also be used to predict some of these properties .

Scientific Research Applications

Anti-Parkinson's Activity

A study by Gomathy et al. (2012) focused on the synthesis of novel 2-(naphthalen-1-yl)-N-[2-substituted (4-oxothiazolidin-3-yl)] acetamide derivatives to investigate their potential anti-Parkinson's activity. Compounds in this study demonstrated significant free radical scavenging activity and showed promising results in in vivo anti-Parkinson's screening using a rat model.

Anti-HIV Drug Properties

Oftadeh, Mahani, and Hamadanian (2013) conducted a study on 2-(4-(naphthalen-2-yl)-1,2,3-thiadiazol-5-ylthio)-N-acetamide (TTA) derivatives, examining their local molecular properties as potential anti-HIV drugs using density functional theory (DFT) (Oftadeh et al., 2013). They found that certain derivatives, particularly those with bromophenyl and nitrophenyl substitutions, exhibited strong potential as anti-HIV drugs.

Applications in Organic Light Emitting Diodes

Research by García-López et al. (2014) involved the synthesis and photophysical characterization of organotin compounds derived from Schiff bases, which included derivatives of 2-(naphthalen-1-yloxy)-N-(5-(4-nitrophenyl)thiazol-2-yl)acetamide (García-López et al., 2014). These compounds were evaluated for their potential use in organic light-emitting diodes (OLEDs).

Anticancer Activity

Salahuddin et al. (2014) synthesized 2-(naphthalen-1-ylmethyl/naphthalen-2-yloxymethyl)-1-[5-(substituted phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-1H-benzimidazole, assessing its in vitro anticancer activity. One compound specifically demonstrated significant activity against a breast cancer cell line (Salahuddin et al., 2014).

Interaction with DNA and Proteins

A study by Yu et al. (2017) on Ni(II) complexes with Schiff base ligands, which included this compound derivatives, explored their interactions with DNA and proteins, as well as their cytotoxic effects on cancer cell lines (Yu et al., 2017).

Properties

IUPAC Name

2-naphthalen-1-yloxy-N-[5-(4-nitrophenyl)-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3O4S/c25-20(13-28-18-7-3-5-14-4-1-2-6-17(14)18)23-21-22-12-19(29-21)15-8-10-16(11-9-15)24(26)27/h1-12H,13H2,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPHLSWVWKJAKMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OCC(=O)NC3=NC=C(S3)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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